molecular formula C20H17N5OS B2803847 1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide CAS No. 1903419-12-4

1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2803847
CAS No.: 1903419-12-4
M. Wt: 375.45
InChI Key: RESJRXRHPLKTRX-UHFFFAOYSA-N
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Description

1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a cyclopropane carboxamide group, a phenyl ring, and a thiophene-substituted triazolopyridazine moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways due to their interactions with different enzymes and receptors . These interactions can lead to changes in the function of these pathways, resulting in the observed pharmacological effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential ADME properties of this compound and their impact on its bioavailability .

Result of Action

Compounds with similar structures have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in the function of these targets .

Biochemical Analysis

Biochemical Properties

The compound, 1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide, is readily capable of binding in the biological system with a variety of enzymes and receptors . This ability to bind with different biomolecules suggests that it may show versatile biological activities. Specific enzymes, proteins, and other biomolecules it interacts with are not yet identified in the literature.

Cellular Effects

Compounds with similar triazole nucleus have been reported to exhibit diverse pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and more . These activities suggest that the compound could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its potential to bind with various biomolecules, it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Thiophene Group: The thiophene group is introduced through a substitution reaction, where a suitable thiophene derivative reacts with the triazolopyridazine core under controlled conditions.

    Attachment of the Cyclopropanecarboxamide Group: The final step involves the coupling of the cyclopropanecarboxamide group to the triazolopyridazine-thiophene intermediate. This step may require the use of coupling reagents such as carbodiimides or phosphonium salts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-N-((6-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide
  • 1-phenyl-N-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide
  • 1-phenyl-N-((6-(benzothiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide

Uniqueness

The uniqueness of 1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-19(20(9-10-20)15-4-2-1-3-5-15)21-12-18-23-22-17-7-6-16(24-25(17)18)14-8-11-27-13-14/h1-8,11,13H,9-10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESJRXRHPLKTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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